2-Bromo-1,3-difluoro-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCPYFIIMNLQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547864 | |
| Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103977-78-2 | |
| Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-difluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualizing Halogenated Nitrobenzenes Within Advanced Organic Chemistry
Halogenated nitrobenzenes are a class of organic compounds that feature prominently in advanced organic chemistry. The presence of both a nitro group, a strong electron-withdrawing group, and one or more halogen atoms on an aromatic ring imparts a unique reactivity profile to these molecules. The nitro group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.
The inclusion of halogen atoms further modulates the electronic properties and reactivity of the nitrobenzene (B124822) core. Halogens are also electron-withdrawing through induction but can act as weak electron-donors through resonance. This dual nature, combined with their ability to serve as leaving groups in various reactions, makes halogenated nitrobenzenes highly versatile intermediates in organic synthesis. They are fundamental to the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com The selective manipulation of the nitro group and the halogen substituents allows for a wide range of chemical transformations, including reductions, nucleophilic substitutions, and cross-coupling reactions. nih.gov
Research Rationale for Investigating 2 Bromo 1,3 Difluoro 4 Nitrobenzene
The specific compound, 2-Bromo-1,3-difluoro-4-nitrobenzene, garners research interest due to the unique interplay of its four substituents. The bromine atom at the 2-position, flanked by two fluorine atoms at positions 1 and 3, and a nitro group at position 4, creates a highly electron-deficient aromatic system. This electronic arrangement significantly influences its reactivity and potential applications.
The primary rationale for its investigation lies in its utility as a synthetic intermediate. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The fluorine atoms enhance the compound's stability and can influence the biological activity and pharmacokinetic properties of derivative molecules. chemimpex.com
Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of substituted anilines which are themselves valuable synthetic precursors. nih.gov This versatility makes this compound a key building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it has been explored in the development of Nrf2 activators, which are important for cellular defense against oxidative stress.
The compound's well-defined structure also makes it a suitable model for studying reaction mechanisms and the electronic effects of multiple substituents on an aromatic ring. Spectroscopic and crystallographic studies of this molecule provide valuable data for understanding fundamental concepts in physical organic chemistry.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| CAS Number | 103977-78-2 |
| Appearance | White crystalline solid |
| Melting Point | 52-53 °C |
| InChI Key | IQCPYFIIMNLQNU-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and research articles. rsc.orgchemscene.comsigmaaldrich.com
Detailed Research Findings
Recent research has further elucidated the synthetic utility of this compound. A notable synthesis of this compound involves the nitration of 2-bromo-1,3-difluorobenzene using a mixture of nitric acid and sulfuric acid at low temperatures, affording the product in high yield. rsc.org
One significant application is its use in the synthesis of photodegradable antimicrobial agents. rsc.org In these studies, the this compound core is functionalized, and the resulting compounds exhibit promising antimicrobial activity. A key feature is their ability to degrade into inactive products upon exposure to light, which could be advantageous in minimizing environmental persistence. rsc.org
Spectroscopic analysis has been crucial in characterizing this compound and its derivatives. High-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, and ¹⁹F NMR are routinely used to confirm the structure and purity of the synthesized compounds. rsc.org For example, the ¹H NMR spectrum of this compound in CDCl₃ shows two distinct multiplets for the aromatic protons, while the ¹⁹F NMR displays two doublets, confirming the presence and coupling of the two fluorine atoms. rsc.org
Synthetic Pathways to this compound: A Detailed Examination
The strategic synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of molecules for pharmaceuticals, agrochemicals, and materials science. The compound this compound, with its specific arrangement of electron-withdrawing and halogen substituents, serves as a valuable intermediate. This article explores the synthetic methodologies for obtaining this precise isomer, focusing on classical and innovative chemical strategies.
Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 1,3 Difluoro 4 Nitrobenzene
Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety
The bromine atom on the 2-Bromo-1,3-difluoro-4-nitrobenzene ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a cornerstone of its synthetic utility.
Influence of Fluorine and Nitro Groups on Reaction Pathways
The rate and feasibility of nucleophilic aromatic substitution are significantly enhanced by the presence of the fluorine and nitro groups. Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. libretexts.org Both fluorine and the nitro group are strongly electron-withdrawing, which facilitates the reaction. masterorganicchemistry.com
The nitro group, positioned para to the bromine atom, and the fluorine atoms at the ortho positions, play a crucial role in stabilizing the intermediate formed during the substitution process, known as the Meisenheimer complex. libretexts.orgstackexchange.com This stabilization occurs through resonance and inductive effects, which delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com The order of reactivity for leaving groups in nucleophilic aromatic substitution is often F > Cl > Br > I, as the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by more electron-withdrawing halogens. masterorganicchemistry.com
Exploration of Diverse Nucleophilic Reagents
A wide variety of nucleophiles can be employed to displace the bromine atom in this compound. These include oxygen nucleophiles (like alkoxides and phenoxides), sulfur nucleophiles (such as thiols), and nitrogen nucleophiles (including primary and secondary amines). researchgate.netnih.gov For instance, the reaction with morpholine, a secondary amine, is a common transformation used in the synthesis of pharmaceutical intermediates. vapourtec.com The choice of nucleophile allows for the introduction of diverse functionalities, leading to a broad spectrum of derivatives.
Reduction Chemistry of the Nitro Group in this compound
The nitro group of this compound can be selectively reduced to an amine, providing a key synthetic handle for further molecular elaboration.
Selective Reduction Methodologies and Derivative Formation
A variety of reagents can achieve the reduction of the nitro group to an amine. wikipedia.org Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com However, care must be taken as this method can sometimes lead to dehalogenation. For substrates where dehalogenation is a concern, reagents like iron in acidic media or zinc dust can be employed. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) also offers a mild method for this transformation. commonorganicchemistry.com The resulting aniline (B41778) derivative, 3-bromo-2,6-difluoroaniline, is a valuable precursor for the synthesis of more complex molecules through reactions such as diazotization, acylation, and alkylation.
Cross-Coupling Reactions Utilizing this compound as a Key Substrate
The carbon-bromine bond in this compound serves as a versatile anchor for the construction of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that have been widely applied to aryl halides. nobelprize.org this compound is a suitable substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This methodology allows for the formation of biaryl compounds. For example, the reaction of this compound with phenylboronic acid would yield 2,6-difluoro-4-nitro-1,1'-biphenyl.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. organic-chemistry.orgmdpi.com This reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net The reaction of this compound with an alkene like styrene (B11656) would lead to a substituted stilbene (B7821643) derivative. researchgate.net
Emerging Metal-Catalyzed Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation
The unique electronic properties of this compound, characterized by an electron-deficient aromatic ring due to the presence of two fluorine atoms and a nitro group, make it an excellent candidate for a variety of metal-catalyzed cross-coupling reactions. The carbon-bromine bond is activated towards oxidative addition to a low-valent metal center (typically palladium), which is the crucial first step in many catalytic cycles. libretexts.org This heightened reactivity allows for the construction of complex molecular architectures through the formation of C-C, C-N, and C-O bonds.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura and Sonogashira reactions are powerful tools for creating C-C bonds. The Suzuki-Miyaura coupling utilizes a palladium catalyst to react an organohalide with an organoboron species. nih.govmdpi.com For a substrate like this compound, this reaction would proceed efficiently, even with electron-rich boronic acids, due to the electron-deficient nature of the aryl bromide. mdpi.com Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl halides using a palladium and copper co-catalyst system, is highly effective. organic-chemistry.orgntu.edu.tw The reaction is known to proceed rapidly with nitro-substituted aryl halides, suggesting favorable kinetics for this compound. walisongo.ac.idresearchgate.net The Heck reaction, which couples the aryl halide with an alkene, is another viable pathway for C-C bond formation, often exhibiting high stereoselectivity. wikipedia.orgorganic-chemistry.org
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgepa.gov This palladium-catalyzed reaction is exceptionally broad in scope, accommodating a wide variety of primary and secondary amines. organic-chemistry.org Given the utility of this compound as a building block in Proteolysis Targeting Chimeras (PROTACs), which often feature complex amine-derived linkers, the Buchwald-Hartwig reaction is a critical transformation for its functionalization. nih.govnih.gov The reaction proceeds via oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond. libretexts.org
Carbon-Oxygen Bond Formation: While palladium catalysis is also used for C-O bond formation (a variant of the Buchwald-Hartwig reaction), copper-catalyzed Ullmann-type couplings are also prevalent for synthesizing aryl ethers. organic-chemistry.org These reactions can couple aryl bromides with phenols or aliphatic alcohols. researchgate.netrsc.org For a substrate like this compound, coupling with various phenolic partners would provide access to a range of diaryl ethers, which are valuable structures in medicinal chemistry and materials science.
The table below summarizes representative conditions for these key coupling reactions as they would apply to an activated aryl bromide like this compound, based on established protocols for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Biaryl or Alkyl-aryl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., X-Phos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Aryl Amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ and CuI | Triethylamine (Et₃N) | THF or DMF | Aryl Alkyne |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ with PPh₃ | K₂CO₃ or Et₃N | DMF or Acetonitrile (B52724) | Substituted Alkene |
| Ullmann C-O Coupling | Phenol or Alcohol | CuI with a ligand (e.g., Phenanthroline) | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | Diaryl Ether or Aryl Ether |
Halogen Bonding Interactions and Their Implications in Supramolecular Assemblies
Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a Lewis base. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of the R-X covalent bond. The strength and directionality of halogen bonds make them highly useful in crystal engineering and the design of supramolecular assemblies. wikipedia.org
In this compound, the bromine atom is the primary halogen bond donor. The electrophilicity of its σ-hole is significantly enhanced by the strong electron-withdrawing effects of the adjacent fluorine atoms and the para-nitro group. These substituents pull electron density from the aromatic ring and, consequently, from the bromine atom, making its σ-hole more positive and thus a stronger halogen bond donor. These interactions can direct the self-assembly of molecules in the solid state, forming predictable and stable architectures.
Anomalous Halogen Bonding in Substituted Nitrobenzenes
While halogen bonds typically involve a halogen atom interacting with a Lewis base like an oxygen or nitrogen atom, interactions between two halogen atoms (X···X) are also observed. In some polyhalogenated nitrobenzenes, research has revealed the existence of "anomalous" halogen bonds. nih.gov An example is the Brδ+···Iδ- interaction, where the more electronegative bromine atom acts as the charge donor and the less electronegative iodine acts as the acceptor. nih.govlibretexts.org This is contrary to what would be expected based on electronegativity alone and highlights the dominant role of the σ-hole in directing these interactions. nih.gov In the context of this compound, while no iodine is present, the principle of substituent effects on halogen bonding is critical. The interplay between the bromine and fluorine atoms, and their interactions with the nitro groups of adjacent molecules, could lead to complex and potentially unconventional supramolecular networks. libretexts.org
Radical Reaction Pathways of this compound
Aromatic nitro compounds are known to undergo a variety of reactions involving radical intermediates, particularly under photochemical conditions. rsc.org The primary photochemical event for many nitroaromatics is the excitation of the nitro group, which can lead to several downstream reaction pathways. dtic.milresearchgate.net
One potential pathway for this compound upon UV irradiation is the homolytic cleavage of the C-Br bond to generate an aryl radical and a bromine radical. The bromine radical is a known polarity-reversal catalyst that can be generated by visible light and can initiate further radical chain reactions. nih.govnih.gov
Alternatively, the excited nitro group can undergo rearrangement to a nitrite (B80452), followed by cleavage to yield an aryloxy radical and nitric oxide (NO). researchgate.net This pathway is a known degradation route for many nitroaromatic compounds. dtic.mil Furthermore, photoinduced electron transfer (PET) reactions are possible, where the electron-deficient nitroaromatic ring acts as an electron acceptor from a suitable donor molecule. nih.govnih.gov This would generate a radical anion of this compound, which could then undergo further reactions, such as the loss of a bromide anion to form an aryl radical. The specific pathway followed would depend on the reaction conditions, including the wavelength of light and the presence of other reagents or solvents.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbenchchem.comnih.govbldpharm.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environments of other nuclei within a molecule. For 2-Bromo-1,3-difluoro-4-nitrobenzene, a combination of proton, carbon, and fluorine NMR is essential for an unambiguous structural assignment.
Proton and Carbon NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing organic compounds. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. It typically displays two distinct multiplets corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the surrounding bromine, fluorine, and nitro substituents. For instance, a multiplet observed at a lower chemical shift (δ 7.10–7.15 ppm) can be assigned to the proton positioned meta to the electron-withdrawing nitro and bromo groups, while a more downfield multiplet (δ 8.09–8.16 ppm) corresponds to the proton ortho to the nitro and fluorine substituents.
¹³C NMR provides complementary information by detecting the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic effects of the attached functional groups.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |
| 8.01 | ddd, J = 9.0 Hz, 8.5 Hz, 5.7 Hz |
| 7.04–6.99 | m |
| Note: Data for a related compound, 2-allyl-1,3-difluoro-4-nitrobenzene, is presented here for illustrative purposes as specific ¹H NMR data for the title compound was not available in the search results. nih.gov |
| ¹³C NMR Data | |
| Chemical Shift (ppm) | Description |
| 164.2 (dd, J = 258 Hz, 8 Hz) | Carbon attached to Fluorine |
| 155.2 (dd, J = 266 Hz, 10 Hz) | Carbon attached to Fluorine |
| 134.5–134.4 (m) | Aromatic Carbon |
| 132.9 | Aromatic Carbon |
| 125.4 (dd, J = 11 Hz, 2 Hz) | Aromatic Carbon |
| 118.8 (dd, J = 22 Hz, 19 Hz) | Aromatic Carbon |
| 117.4 | Aromatic Carbon |
| 111.7 (dd, J = 25 Hz, 4 Hz) | Aromatic Carbon |
| Note: Data for a related compound, 2-allyl-1,3-difluoro-4-nitrobenzene, is presented here for illustrative purposes as specific ¹³C NMR data for the title compound was not available in the search results. nih.gov |
Fluorine NMR for Investigating Fluorine Environments
Given the presence of two fluorine atoms in this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a critical analytical technique. aiinmr.com ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. aiinmr.com The chemical shifts and coupling constants in ¹⁹F NMR spectra reveal valuable information about the electronic environment and spatial relationships between the fluorine atoms and other nearby nuclei. For a related compound, 2-allyl-1,3-difluoro-4-nitrobenzene, the ¹⁹F NMR spectrum shows two distinct doublets, indicating that the two fluorine atoms are in different environments and are coupled to each other. nih.gov This type of analysis is directly applicable to confirming the substitution pattern of this compound.
| ¹⁹F NMR Data | |
| Chemical Shift (ppm) | Coupling Constant (J) |
| -102.5 | d, J = 14.1 Hz |
| -116.6 | d, J = 14.1 Hz |
| Note: Data for a related compound, 2-allyl-1,3-difluoro-4-nitrobenzene, is presented here for illustrative purposes as specific ¹⁹F NMR data for the title compound was not available in the search results. nih.gov |
Mass Spectrometry (MS) for Molecular Fragmentation Analysisbenchchem.combldpharm.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS is crucial for confirming its molecular formula of C₆H₂BrF₂NO₂. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). rsc.orglibretexts.org The presence of bromine is also readily identified by its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in a pair of peaks for bromine-containing fragments that are two mass units apart. libretexts.org
| HRMS Data | |
| Calculated m/z | Found m/z |
| 199.04394 [M]⁺ | 199.04399 |
| Note: Data for a related compound, 2-allyl-1,3-difluoro-4-nitrobenzene, is presented here for illustrative purposes as specific HRMS data for the title compound was not available in the search results. nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnih.govrsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.
For this compound, characteristic IR absorption bands would be expected for the C-Br, C-F, and C-NO₂ stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes. For instance, the nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The C-F stretching vibrations in aromatic compounds often appear in the region of 1100-1400 cm⁻¹. researchgate.net Raman spectroscopy can provide additional information, particularly for symmetric vibrations and bonds that are less polar.
| Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3087, 2957, 2925, 2855 | C-H stretching |
| 1623, 1596 | C=C aromatic stretching |
| Note: Data for a related compound, 2-allyl-1,3-difluoro-4-nitrobenzene, is presented here for illustrative purposes as specific IR data for the title compound was not available in the search results. nih.gov |
Chromatographic Methods for Purity Assessment and Separationbenchchem.combldpharm.com
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.
In the context of this compound, a reversed-phase HPLC method, likely with a UV detector, would be suitable for determining its purity. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase composition, flow rate). The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. Similarly, GC, often coupled with a mass spectrometer (GC-MS), can be used to separate and identify volatile components in a sample, further confirming the identity and purity of the target compound. epa.gov Flash chromatography on silica (B1680970) gel is also a standard method for the purification of this compound after its synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in synthetic and medicinal chemistry for the analysis of non-volatile and thermally sensitive compounds like this compound. These techniques are routinely used to monitor reaction progress, identify and quantify impurities, and determine the purity of the final product. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, with UPLC offering faster analysis times and higher resolution due to the use of smaller particle size columns (sub-2 µm). sielc.com
Research Findings:
In academic research, the development of a robust HPLC or UPLC method for a specific compound involves the systematic optimization of several parameters to achieve the desired separation. For halogenated nitroaromatic compounds, reversed-phase chromatography is the most common approach. nih.gov The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase.
A typical research endeavor would involve screening different stationary phases, such as C18 or pentafluorophenyl (PFP) columns, and mobile phase compositions, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The presence of fluorine atoms and a nitro group in this compound makes it a relatively polar molecule for a halogenated benzene derivative, influencing its retention behavior. The bromine atom further adds to its molecular weight and potential for dipole-dipole interactions.
While specific research articles detailing a validated HPLC or UPLC method for this compound are not prevalent in publicly accessible journals, based on the analysis of structurally similar compounds like other halogenated nitrobenzenes, a hypothetical but scientifically grounded method can be proposed. For instance, the analysis of various nitrobenzene (B124822) derivatives has been successfully achieved using C18 columns with a mobile phase consisting of acetonitrile and water. nih.govnacalai.com The detection is typically carried out using a UV detector, as the nitroaromatic chromophore provides strong absorbance.
In a research context, the goal would be to develop a method that can separate the main compound from any starting materials (e.g., 2-bromo-1,3-difluorobenzene), isomers (e.g., other bromodifluoronitrobenzene isomers that could form during synthesis), and potential byproducts. The high efficiency of UPLC would be particularly advantageous for resolving closely related impurities. researchgate.net
Below are interactive data tables representing plausible chromatographic conditions and expected results for the analysis of this compound, derived from established methods for similar compounds.
Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Table 2: Expected Retention Times for this compound and Related Compounds in a Hypothetical HPLC Run
| Compound | Expected Retention Time (min) |
| 2-Bromo-1,3-difluorobenzene | 8.5 |
| This compound | 10.2 |
| Isomeric Impurity A | 9.8 |
| Isomeric Impurity B | 10.5 |
The slightly later retention time for the nitrated compound compared to its precursor, 2-bromo-1,3-difluorobenzene, is expected due to the increased polarity imparted by the nitro group, which can lead to stronger interactions with the reversed-phase column depending on the mobile phase composition. The resolution of isomeric impurities is a critical aspect of method development, ensuring the accurate assessment of the compound's purity. The use of UPLC would likely result in sharper peaks and shorter retention times, allowing for a more rapid and sensitive analysis.
Theoretical and Computational Chemistry Studies on 2 Bromo 1,3 Difluoro 4 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-Bromo-1,3-difluoro-4-nitrobenzene, such studies would provide critical insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Applications to Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically involve optimizing the molecular geometry to find its most stable conformation. This would be followed by an analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule.
A hypothetical data table for DFT-calculated parameters might look like this:
| Parameter | Calculated Value |
| Optimized Ground State Energy | [Data Not Available] |
| HOMO Energy | [Data Not Available] |
| LUMO Energy | [Data Not Available] |
| HOMO-LUMO Gap | [Data Not Available] |
| Dipole Moment | [Data Not Available] |
Ab Initio Methods for Delving into Reaction Intermediates and Transition States
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are invaluable for studying reaction mechanisms. For this compound, these methods could be employed to explore the potential energy surfaces of its reactions, identifying stable intermediates and the transition states that connect them. This information is fundamental for understanding reaction kinetics and selectivity.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide a time-resolved understanding of the behavior of this compound at the atomic level. These simulations would reveal the conformational flexibility of the molecule, particularly the rotation of the nitro group, and how it interacts with other molecules, including solvents or biological macromolecules. Such insights are crucial for predicting its physical properties and its behavior in different environments.
Predicting Spectroscopic Parameters through Computational Models
Computational models can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra and comparing them with experimental data, a more accurate assignment of the spectral features can be achieved, leading to a deeper understanding of the molecular structure and vibrations.
A hypothetical table of predicted vs. experimental vibrational frequencies might be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-NO₂ Stretch | [Data Not Available] | [Data Not Available] | [Assignment] |
| C-Br Stretch | [Data Not Available] | [Data Not Available] | [Assignment] |
| C-F Stretch | [Data Not Available] | [Data Not Available] | [Assignment] |
| Aromatic C-H Bending | [Data Not Available] | [Data Not Available] | [Assignment] |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are pivotal in the design of new molecules with specific biological activities. For this compound, computational SAR would involve correlating its structural or electronic features with its (hypothetical or experimentally determined) biological activity. This could involve the calculation of various molecular descriptors, such as those listed in the table below, to build a predictive model.
| Descriptor | Value |
| Molecular Weight | 237.99 g/mol |
| Topological Polar Surface Area (TPSA) | 43.14 Ų chemscene.com |
| LogP | 2.6355 chemscene.com |
| Hydrogen Bond Donors | 0 chemscene.com |
| Hydrogen Bond Acceptors | 2 chemscene.com |
| Rotatable Bonds | 1 chemscene.com |
Applications of 2 Bromo 1,3 Difluoro 4 Nitrobenzene in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in the Synthesis of Complex Molecules
2-Bromo-1,3-difluoro-4-nitrobenzene is highly valued as a versatile building block in organic synthesis. chemimpex.com It functions as a critical intermediate, particularly in cross-coupling reactions like the Stille coupling, which are instrumental in constructing more complex molecular frameworks. Its utility stems from the ability to selectively functionalize the molecule at its various reactive positions, allowing chemists to efficiently create intricate structures for a range of applications. chemimpex.com
One common synthetic route to produce this compound involves the nitration of 2-bromo-1,3-difluorobenzene. rsc.orgprepchem.com This process highlights its role as a derivative of other foundational chemical structures.
| Reactant | Reagents | Reaction Conditions | Yield |
| 2-Bromo-1,3-difluorobenzene | Concentrated nitric acid (65%) and sulfuric acid (95–97%) | The reaction is conducted at 0 °C for 1 hour. | 97% |
| Table 2: Synthesis of this compound. rsc.org |
Precursor for Fluorinated Pharmaceutical Intermediates
In the field of medicinal chemistry, this compound serves as an important precursor for synthesizing fluorinated pharmaceutical intermediates. chemimpex.com The inclusion of fluorine atoms in drug molecules is a common strategy to enhance pharmacological properties such as metabolic stability and binding affinity. jmu.educore.ac.uk This compound provides a ready-made scaffold containing fluorine, which can be elaborated into more complex drug candidates. chemimpex.combiosynth.com Its unique combination of functional groups makes it an excellent candidate for drug development, allowing for modifications that can lead to new compounds with enhanced biological properties. chemimpex.com
Synthesis of Agrochemicals and Specialty Chemicals
The structural features of this compound make it a valuable intermediate in the production of agrochemicals and other specialty chemicals. chemimpex.com Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced biological activity. jmu.educhemball.com This building block is used in the formulation of agrochemicals, where its structure can be modified to improve the efficacy of the final product. chemimpex.com It is also employed in the synthesis of dyes and other specialty chemicals that require its specific reactive properties. chemimpex.com
Development of Advanced Materials, Polymers, and Coatings
Beyond pharmaceuticals and agrochemicals, this compound is utilized in materials science. It plays a role in the development of advanced materials, including high-performance polymers and coatings. chemimpex.com The chemical stability and reactivity conferred by its halogen and nitro groups are beneficial for these applications. chemimpex.com For instance, research on structurally similar compounds has shown that incorporating them into polymer matrices can result in materials with improved thermal stability and mechanical properties.
Scaffold for the Construction of Biologically Active Molecules
The compound acts as a versatile scaffold for building biologically active molecules. biosynth.com Its distinct electronic properties, a result of the attached bromine and fluorine atoms, make it a strong candidate for drug discovery and development.
Research has demonstrated its use as a foundational structure for creating new photodegradable antibiotics. rsc.org Furthermore, derivatives of this compound have been investigated as potential activators of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. This suggests its potential as a starting point for developing treatments for conditions where oxidative stress is a contributing factor.
Utilization in the Design of Functional Organic Materials
The design of functional organic materials often relies on building blocks with specific electronic characteristics. Fluorinated aromatic compounds are valuable in this context due to the strong electron-withdrawing nature of fluorine, which significantly influences the molecule's properties. core.ac.uk
Advanced Polymer Systems
Due to the limited availability of specific research data on the use of this compound in polymer synthesis, a data table cannot be generated at this time.
Green Chemistry Principles in the Synthesis and Application of 2 Bromo 1,3 Difluoro 4 Nitrobenzene
Development of Sustainable Synthetic Routes
The traditional synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene involves the nitration of 2-bromo-1,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This method, while effective, presents several challenges from a green chemistry perspective, including poor atom economy and the use of hazardous reagents and solvents.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The conventional synthesis of this compound is an electrophilic aromatic substitution reaction. libretexts.org
The balanced chemical equation for the traditional nitration is:
C₆H₃BrF₂ + HNO₃ --(H₂SO₄)--> C₆H₂BrF₂NO₂ + H₂O
In this reaction, sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile from nitric acid. libretexts.org While the catalyst is not consumed, the reaction generates a stoichiometric amount of water as a byproduct. libretexts.org The efficiency of this process is inherently limited because not all atoms of the reactants are converted into the final product. rsc.orgprimescholars.com
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2-Bromo-1,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | Reactant |
| Nitric Acid | HNO₃ | 63.01 | Reactant |
| Total Mass of Reactants | - | 256.00 | - |
| This compound | C₆H₂BrF₂NO₂ | 237.99 | Desired Product |
| Water | H₂O | 18.01 | Byproduct |
Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy = (237.99 / 256.00) x 100 = 92.96%
Although the calculated atom economy appears high, this value does not account for the large quantities of sulfuric acid used as a solvent and catalyst or the excess nitric acid often employed, which contribute to significant waste streams. cardiff.ac.uk Improving reaction design focuses on developing routes, such as addition reactions, that theoretically achieve 100% atom economy by incorporating all reactant atoms into the final product. docbrown.info
A key drawback of the conventional nitration method is its reliance on concentrated sulfuric acid, which acts as both a catalyst and the reaction medium. This creates a large volume of hazardous acidic waste that requires neutralization and disposal, posing a significant environmental burden. cardiff.ac.uk
Research into greener alternatives has explored solvent-free reaction conditions. For instance, a patented process describes the solvent-free nitration of various aromatic compounds, including difluorobenzenes, using an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride (B1165640). google.com This approach avoids the need for large volumes of solvent and simplifies product recovery, as an aqueous work-up stage is not required. google.com The bromination of m-difluorobenzene has also been achieved in a solvent-free environment using liquid bromine, a method that reduces waste and byproducts. Such strategies, if applied to the nitration of 2-bromo-1,3-difluorobenzene, could significantly reduce the environmental footprint of its synthesis.
Table 2: Comparison of Solvent Use in Synthesis
| Parameter | Traditional Mixed-Acid Method | Solvent-Free Catalytic Method |
|---|---|---|
| Solvent/Medium | Concentrated Sulfuric Acid | None (or minimal acid anhydride) |
| Waste Generation | High (large volumes of spent acid) | Low (recyclable catalyst, organic acid byproduct) |
| Product Isolation | Requires quenching and extraction | Simplified (e.g., filtration of catalyst) |
| Environmental Impact | High | Low |
Catalysis in Green Synthesis of this compound
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. elchemy.com
The traditional synthesis of this compound employs sulfuric acid as a homogeneous catalyst. mrs-k.or.kr While effective in promoting the reaction, homogeneous catalysts are difficult to separate from the reaction mixture, leading to their loss and contributing to the waste stream. researchgate.net
A greener approach involves the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered by filtration and reused. mrs-k.or.krresearchgate.net Solid acid catalysts, particularly zeolites like Hβ and Zeolite Y, have shown significant promise for the nitration of aromatic compounds. cardiff.ac.ukacs.orgrsc.org These materials are microporous aluminosilicates that can provide shape-selectivity, favoring the formation of specific isomers, such as the desired para-nitro product. cardiff.ac.ukcardiff.ac.uk Studies have demonstrated the successful nitration of halogenated benzenes with high regioselectivity and yield using zeolite catalysts. acs.orgresearchgate.net For example, the nitration of fluorobenzene (B45895) over zeolite Hβ with nitric acid and acetic anhydride gives a quantitative yield, with 94% selectivity for the 4-nitrofluorobenzene isomer. acs.org Similar systems have been applied to the nitration of 1,2-difluorobenzene, achieving a 98% yield of 4-nitro-1,2-difluorobenzene. google.com Applying this technology to 2-bromo-1,3-difluorobenzene could offer a reusable catalytic system that enhances selectivity and eliminates corrosive liquid acid waste.
Table 3: Comparison of Catalytic Systems for Aromatic Nitration
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄) | High reactivity, effective proton source. mrs-k.or.kr | Difficult to separate, corrosive, large waste volume. cardiff.ac.uk |
| Heterogeneous | Zeolite Hβ, Zeolite Y | Reusable, easily separated, high regioselectivity, reduced waste. acs.orgrsc.org | Can be more expensive, potential for deactivation. rsc.org |
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents an attractive frontier in green chemistry due to the high selectivity and mild operating conditions (ambient temperature and pressure, neutral pH) of enzymes. acs.org However, the field of biocatalytic nitration is still in its early stages and remains largely underexplored. acs.org
Currently, there are no established enzyme-mediated transformations for the direct synthesis of this compound. Most research has focused on the enzymatic nitration of other aromatic compounds through oxidative strategies. acs.org An alternative, non-oxidative approach has been reported using halohydrin dehalogenases (HHDHs), which can catalyze the ring-opening of epoxides where nitrite (B80452) acts as a nucleophile to form β-nitroalcohols. acs.org While this demonstrates the potential for enzymes to catalyze C-N bond formation with a nitro group, direct nitration of a deactivated aromatic ring like 2-bromo-1,3-difluorobenzene remains a significant challenge for biocatalysis. Future developments in enzyme engineering may yield catalysts capable of performing such transformations under environmentally benign conditions. vulcanchem.com
Waste Minimization and By-product Management in Industrial Academic Research
The principle of waste prevention is a fundamental goal of green chemistry. In the context of this compound synthesis, the primary source of waste is the spent sulfuric acid from the traditional mixed-acid nitration process. cardiff.ac.uk Industrial and academic research has focused heavily on strategies to minimize and manage this waste stream.
Furthermore, the adoption of continuous-flow microreactors offers a modern approach to waste minimization. rsc.org These systems provide superior control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivities, thereby reducing the formation of by-products. rsc.org Continuous processes can be designed to incorporate waste acid recycling loops, enhancing economic benefits and further reducing environmental impact. rsc.org
Table 4: Strategies for Waste Minimization in Nitration Processes
| Strategy | Description | Key Benefit |
|---|---|---|
| Acid Recycling | Recovering spent sulfuric acid via extraction, rectification, or reconcentration. nih.govgoogle.com | Reduces raw material costs and eliminates a major waste stream. nih.gov |
| Heterogeneous Catalysis | Using solid, reusable catalysts like zeolites instead of liquid sulfuric acid. rsc.org | Eliminates liquid acid waste and simplifies catalyst handling. cardiff.ac.uk |
| Continuous-Flow Processing | Using microreactors for better reaction control and integration of recycling streams. rsc.org | Improves yield, selectivity, and safety while reducing by-products. rsc.org |
| Alternative Reagents | Using nitrating agents like N₂O₅ or acyl nitrates that do not require strong acids. google.com | Avoids the use of sulfuric acid altogether. |
Compound Index
Design of Safer Reagents and Reaction Conditions
The traditional synthesis of this compound typically involves the nitration of 2-bromo-1,3-difluorobenzene using a harsh mixture of concentrated nitric acid and sulfuric acid. This method, while effective, poses significant environmental and safety concerns due to the corrosive nature of the reagents and the generation of acidic waste. In line with the principles of green chemistry, research has focused on developing safer alternatives that minimize hazards and improve the sustainability of the process. This section explores the design of safer reagents and reaction conditions for both the nitration and bromination steps that could be applied to the synthesis of this compound.
Safer Nitration Methodologies
The nitration of aromatic compounds is a cornerstone of organic synthesis, but the conventional use of mixed acids is notoriously "ungreen". rsc.org Efforts to develop safer nitration protocols have centered on alternative nitrating agents, the use of solid acid catalysts, and innovative reaction conditions.
Alternative Nitrating Agents:
A variety of milder and less hazardous nitrating agents have been investigated as replacements for the nitric acid/sulfuric acid system. These alternatives often operate under less acidic conditions, reducing the risk of side reactions and simplifying product work-up.
Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is an effective and eco-friendly nitrating agent. rsc.org It can be used in nearly stoichiometric amounts, which significantly reduces acidic waste. rsc.org A particularly green approach involves using N₂O₅ in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, a non-hazardous Freon that can be easily recycled. rsc.orgnih.gov This method has been successfully applied to the nitration of deactivated substrates like halogenated benzenes, affording high yields under mild conditions. rsc.org
Urea Nitrate (B79036): Urea nitrate, a stable and inexpensive solid, can be used in conjunction with concentrated sulfuric acid as a milder alternative to mixed acid. rasayanjournal.co.in This system has been shown to be effective for the mononitration of various aromatic compounds at room temperature, offering a safer and more environmentally friendly route. rasayanjournal.co.in
Metal Nitrates: Various metal nitrates, such as magnesium nitrate (Mg(NO₃)₂) and calcium nitrate (Ca(NO₃)₂), have been employed as nitrating agents in the presence of a catalyst or under specific conditions. shirazu.ac.irgordon.edu For instance, the nitration of aromatic compounds has been achieved using Mg(NO₃)₂·6H₂O with alumina (B75360) sulfuric acid as a heterogeneous catalyst in water, aligning with green chemistry principles. shirazu.ac.irpsu.edu Microwave-assisted nitration using calcium nitrate in acetic acid has also been shown to be a rapid and efficient method. gordon.eduorientjchem.org
Solid Acid Catalysts:
The replacement of liquid sulfuric acid with solid acid catalysts is a major advancement in green nitration. These catalysts are often recyclable, non-corrosive, and can lead to higher selectivity. researchgate.net
Zeolites: Zeolites, such as Zeolite Beta and Zeolite Y, have demonstrated high activity and para-selectivity in the nitration of aromatic compounds. rsc.orgrsc.orgrsc.orgrsc.org They can be used in solvent-free processes with nitric acid and acetic anhydride, with the only by-product being easily separable acetic acid. rsc.org The shape-selective nature of zeolites can favor the formation of specific isomers. rsc.org
Supported Acids: Sulfuric acid supported on silica (B1680970) gel or alumina (alumina sulfuric acid) provides a solid, reusable catalyst that can facilitate nitration with nitric acid or metal nitrates. shirazu.ac.irpsu.eduresearchgate.net These catalysts are inexpensive and effective for a range of aromatic substrates. researchgate.net
Innovative Reaction Conditions:
Solvent-Free Reactions: Conducting nitration under solvent-free conditions, for example through grinding in a mortar and pestle or using microwave irradiation, eliminates the need for volatile organic solvents, thereby reducing waste and energy consumption. scirp.org
Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for nitration reactions. oup.comacs.org They can offer high yields and efficient use of the nitrating agent, although the choice of a stable ionic liquid cation is crucial to prevent side reactions. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of nitration, reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields. gordon.eduorientjchem.orgchemrj.org This technique has been successfully applied to the nitration of phenols and other aromatic compounds using safer nitrating agents like calcium nitrate. gordon.eduorientjchem.org
Interactive Data Table: Comparison of Nitration Methods for Aromatic Compounds
| Nitrating System | Catalyst/Support | Solvent | Temperature (°C) | Key Advantages | Potential for 2-bromo-1,3-difluorobenzene Nitration |
| Traditional Method | |||||
| Conc. HNO₃ / Conc. H₂SO₄ | None | Excess Acid | 0-55 | High conversion | Established method, but hazardous |
| Greener Alternatives | |||||
| Dinitrogen Pentoxide (N₂O₅) | None | Liquefied TFE | 20 | Eco-friendly, minimal waste, recyclable solvent. rsc.orgnih.gov | High potential due to effectiveness with deactivated arenes. rsc.org |
| Urea Nitrate / Conc. H₂SO₄ | None | Minimal H₂SO₄ | Room Temp | Milder conditions, safer reagent. rasayanjournal.co.in | Good potential, offers a safer alternative to mixed acid. |
| Mg(NO₃)₂·6H₂O | Alumina Sulfuric Acid | Water | Reflux | Use of water as solvent, heterogeneous catalyst. shirazu.ac.irpsu.edu | Feasible, particularly with a robust catalyst. |
| Ca(NO₃)₂ | None | Acetic Acid (Microwave) | N/A | Rapid, efficient, safer reagents. gordon.eduorientjchem.org | Promising for rapid and controlled nitration. |
| HNO₃ / Acetic Anhydride | Zeolite Beta | Solvent-free | 0-20 | Recyclable catalyst, no solvent waste. rsc.org | High potential due to shape-selectivity and mild conditions. |
| Nitric Acid | Sulfuric Acid on Silica | Solvent-free | N/A | Inexpensive, reusable catalyst. researchgate.net | Good potential for a solvent-free approach. |
| HNO₃ / Acetic Anhydride | Ionic Liquid | Ionic Liquid | N/A | High yields, efficient reagent use. rsc.org | Feasible, but requires careful selection of the ionic liquid. |
Safer Bromination Approaches
The introduction of a bromine atom onto a deactivated aromatic ring, such as a nitro-substituted difluorobenzene, typically requires harsh conditions. Green chemistry principles guide the development of safer and more efficient bromination methods.
Alternative Brominating Reagents:
N-Bromosuccinimide (NBS): While still requiring a strong acid like concentrated H₂SO₄ for deactivated substrates, NBS is a solid and often easier to handle reagent than liquid bromine. acs.org This method provides a practical route to monobrominated deactivated aromatics under relatively mild conditions. acs.org However, the atom economy of NBS is not ideal. wordpress.com
Sodium Bromide / Sodium Periodate (B1199274): A combination of sodium bromide and sodium periodate in a mildly acidic medium offers a practical and efficient method for the bromination of deactivated aromatic compounds. acs.orgresearchgate.net This system avoids the use of elemental bromine and employs a readily available, non-toxic oxidant. researchgate.net
Catalytic Bromination:
Supported Catalysts: The use of catalysts such as zinc salts adsorbed on an inert support like silica can facilitate the bromination of aromatic compounds with elemental bromine. google.com This approach allows for the catalyst to be recovered and potentially reused, reducing waste. google.com
Interactive Data Table: Comparison of Bromination Methods for Deactivated Aromatic Rings
| Brominating System | Catalyst/Support | Solvent | Temperature (°C) | Key Advantages | Potential for Bromination of 1,3-difluoro-4-nitrobenzene |
| Traditional Method | |||||
| Br₂ / FeBr₃ | Lewis Acid | Halogenated Solvent | N/A | Effective for many substrates | Requires strong Lewis acid, hazardous reagents |
| Greener Alternatives | |||||
| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | H₂SO₄ | N/A | Solid, easier to handle than Br₂. acs.org | High potential as a proven method for deactivated rings. |
| NaBr / NaIO₄ | Mild Acid | N/A | N/A | Avoids elemental bromine, uses non-toxic oxidant. acs.orgresearchgate.net | Promising green alternative. |
| Elemental Bromine | Zinc Salt on Silica | Various | N/A | Recyclable catalyst. google.com | Feasible, offers catalyst reusability. |
The application of these greener reagents and reaction conditions to the synthesis of this compound holds significant promise for developing a more sustainable and safer manufacturing process. Future research will likely focus on optimizing these methods for this specific substrate to achieve high yields and selectivity while adhering to the principles of green chemistry.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 2-Bromo-1,3-difluoro-4-nitrobenzene
Research on this compound has primarily centered on its role as a crucial intermediate in organic synthesis. The presence of multiple reactive sites on the benzene (B151609) ring—the bromine atom, the nitro group, and the activated aromatic system—makes it a valuable building block for constructing more complex molecules.
A common synthetic route to this compound involves the nitration of 2-bromo-1,3-difluorobenzene. rsc.orgprepchem.com This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to manage the exothermic nature of the process, with yields reported between 74% and 97%. rsc.orgprepchem.com
The compound readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. Additionally, the nitro group can be reduced to an amino group, opening up another avenue for functionalization. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. For instance, derivatives of this compound have shown potential as activators of the Nrf2 pathway, which is vital for protecting cells from oxidative stress and has implications in treating conditions like cancer and neurodegenerative diseases.
In materials science, the fluorine atoms in this compound contribute to enhanced thermal stability and chemical resistance, making it a candidate for the development of advanced materials.
Unexplored Reactivity and Synthetic Opportunities
While nucleophilic substitution and nitro group reduction are well-documented, the full scope of this compound's reactivity remains to be explored. The interplay between the electron-withdrawing nitro group and the halogen substituents creates a unique electronic environment that could be exploited for novel transformations.
Further investigation into cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, could unlock new synthetic pathways. The regioselectivity of these reactions, dictated by the electronic and steric effects of the substituents, warrants detailed study. For example, the bromine atom's position relative to the fluorine and nitro groups influences its reactivity in these catalytic processes.
The potential for selective C-H functionalization of the aromatic ring also presents an exciting area for future research. Directing groups could be employed to achieve regioselective introduction of new functional groups, bypassing the need for pre-functionalized starting materials and leading to more efficient synthetic routes.
Potential for Novel Material Discovery and Biomedical Applications
The inherent properties of this compound make it a promising candidate for the development of novel materials. The presence of fluorine can impart desirable characteristics such as increased thermal stability and altered electronic properties. This could be leveraged in the design of new polymers, liquid crystals, and other functional materials. For instance, its incorporation into polyaryl ethers could enhance flame retardancy. chemshuttle.com
In the biomedical arena, beyond the already noted Nrf2 activation, the compound's scaffold could be utilized to design new therapeutic agents. The nitroaromatic moiety is a known pharmacophore in some antimicrobial agents. rsc.org Research has shown that compounds based on a similar structural scaffold possess both antimicrobial activity and the ability to photodegrade, which could lead to the development of environmentally friendly antibiotics that decompose after use, mitigating the rise of multidrug-resistant bacteria. rsc.org Further derivatization of this compound could lead to the discovery of new drug candidates with a range of biological activities.
Future Directions in Sustainable Synthesis and Green Chemistry for the Compound
Future research should also focus on developing more sustainable and environmentally friendly methods for the synthesis and application of this compound. This includes exploring greener reaction conditions, such as the use of less hazardous solvents and reagents, and developing catalytic methods to improve atom economy.
For example, moving away from stoichiometric nitrating agents like nitric acid and sulfuric acid towards catalytic nitration systems would reduce waste and improve the environmental footprint of the synthesis. Similarly, exploring flow chemistry for the synthesis of this compound could offer better control over reaction parameters, leading to higher yields and purity while minimizing safety hazards associated with exothermic reactions.
The development of biodegradable derivatives, as suggested by the photodegradable antimicrobial research, is another key aspect of green chemistry that could be applied to this compound. rsc.org By designing molecules that break down into non-toxic products after their intended use, the long-term environmental impact can be significantly reduced.
Q & A
Q. What are the standard spectroscopic methods for confirming the structure of 2-bromo-1,3-difluoro-4-nitrobenzene?
- Methodological Answer : Structural confirmation typically involves a combination of ¹H NMR , ¹³C NMR , and mass spectrometry . For example, the ¹H NMR spectrum of this compound exhibits two distinct aromatic proton signals: a multiplet at δ 7.10–7.15 ppm (meta to nitro and bromo groups) and a downfield multiplet at δ 8.09–8.16 ppm (ortho to nitro and fluorine substituents) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in regiochemistry and confirm bond angles/distances, particularly in halogenated nitroaromatics .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its classification as a UN 2810 toxic liquid , handling requires:
- Use of fume hoods, nitrile gloves, and chemical-resistant lab coats.
- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).
- Storage in sealed containers away from reducing agents to prevent explosive nitro group reactions . Safety Data Sheets (SDS) from suppliers like ChemScene emphasize avoiding skin/eye contact and ensuring proper ventilation .
Q. What are the typical synthetic routes for this compound?
- Methodological Answer : The compound is synthesized via nitration of 2-bromo-1,3-difluorobenzene . Two optimized methods include:
- Method A : Nitration with fuming HNO₃ in H₂SO₄ at 20–35°C, yielding 94% product after 3 hours .
- Method B : Use of KNO₃ in H₂SO₄ at 0–25°C, achieving 81% yield over 18 hours . Both methods require ice-water quenching and extraction with ethyl acetate to isolate the product.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during nitration optimization?
- Methodological Answer : Yield variations (e.g., 81% vs. 94%) arise from differences in acid strength (fuming HNO₃ vs. KNO₃/H₂SO₄) and temperature control . To troubleshoot:
- Monitor reaction progress via HPLC or TLC to identify intermediates/byproducts.
- Use computational modeling (e.g., DFT) to predict nitration regioselectivity and optimize electron-deficient aromatic ring reactivity.
- Cross-validate with kinetic studies to assess the impact of nitric acid concentration on transition states .
Q. How can crystallographic data refine the understanding of steric and electronic effects in halogenated nitrobenzenes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) reveals:
- Bond length distortions : The nitro group shortens adjacent C–F/C–Br bonds due to electron-withdrawing effects.
- Intermolecular interactions : Halogen bonding between bromine and nitro oxygen atoms influences packing efficiency . For accurate refinement, high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters are critical.
Q. What strategies enable the use of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The bromo substituent acts as a leaving group for palladium-catalyzed coupling. Key steps:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol.
- Base optimization : K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids.
- Temperature control : Reflux at 80–110°C for 12–24 hours.
Monitor reaction progress via GC-MS to detect biaryl intermediates. Challenges include competing dehalogenation; adding TBAB (tetrabutylammonium bromide) stabilizes the Pd catalyst .
Q. How can researchers design degradation studies to assess environmental persistence of this compound?
- Methodological Answer : Conduct hydrolytic and photolytic stability tests :
- Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C for 28 days. Analyze degradation products via LC-HRMS .
- Photolysis : Use UV light (λ = 254–365 nm) in aqueous/organic solvents. Nitro group reduction to amines is a common pathway.
- Microbial degradation : Screen with soil microcosms; nitroaromatics often resist biodegradation, requiring adapted microbial consortia .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting spectroscopic data in structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) require:
- Multi-technique validation : Cross-check with IR (nitro group stretch ~1520 cm⁻¹) and HRMS (exact mass for C₆H₂BrF₂NO₂: 267.92 g/mol).
- Isotopic labeling : Use deuterated analogs (e.g., ¹³C-labeled compounds) to confirm peak assignments.
- Dynamic NMR : Resolve rotational barriers in sterically hindered conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
